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Compound of Interest

Compound Name: 4-Ethyl-5-oxooctanal

Cat. No.: B15439509 Get Quote

This guide provides a detailed spectroscopic comparison of 4-Ethyl-5-oxooctanal with its

simpler structural analogs. The data presented is essential for researchers and professionals in

drug development and chemical sciences for the structural elucidation and differentiation of

these compounds.

While specific experimental spectra for 4-Ethyl-5-oxooctanal are not publicly available, its

characteristic spectroscopic features can be predicted based on the analysis of its functional

groups—an aldehyde and a ketone. This guide compares these predicted values with the

experimental data of selected analogous aliphatic aldehydes and ketones: octanal, hexanal, 2-

octanone, and pentan-2-one.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aldehyde H
(CHO)

α-H to C=O
(ketone)

α-H to C=O
(aldehyde)

-CH₃ (next
to C=O)

Other Alkyl
H

4-Ethyl-5-

oxooctanal

(Predicted)

~9.7 ~2.5-2.7 ~2.4 N/A ~0.9-1.6

Octanal ~9.77 N/A ~2.41 N/A ~0.88-1.63

Hexanal ~9.77 N/A ~2.43 N/A ~0.90-1.64

2-Octanone N/A ~2.41 N/A ~2.13 ~0.88-1.57

Pentan-2-one N/A ~2.42 N/A ~2.14 ~0.91-1.55

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compoun
d

Aldehyde
C (CHO)

Ketone C
(C=O)

α-C to
C=O
(ketone)

α-C to
C=O
(aldehyde
)

-CH₃
(next to
C=O)

Other
Alkyl C

4-Ethyl-5-

oxooctanal

(Predicted)

~202 ~211 ~42 ~44 N/A ~14-35

Octanal ~202.5 N/A N/A ~43.9 N/A ~14.0-31.7

Hexanal ~202.6 N/A N/A ~43.9 N/A ~13.9-31.4

2-

Octanone
N/A ~209.0 ~43.8 N/A ~29.8 ~14.0-31.5

Pentan-2-

one
N/A ~208.7 ~45.7 N/A ~29.9 ~13.7-17.7

Table 3: Infrared (IR) Spectroscopy Data (Frequencies in cm⁻¹)
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Compound
C=O Stretch
(Aldehyde)

C=O Stretch
(Ketone)

C-H Stretch
(Aldehyde)

C-H Stretch
(Alkyl)

4-Ethyl-5-

oxooctanal

(Predicted)

~1725 ~1715 ~2720 & ~2820 ~2850-2960

Octanal ~1728 N/A ~2715 & ~2815 ~2870-2960

Hexanal ~1730 N/A ~2718 & ~2819 ~2872-2960

2-Octanone[1][2]

[3][4]
N/A ~1717[4] N/A ~2860-2960

Pentan-2-one[5]

[6]
N/A ~1717 N/A ~2880-2970

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compoun
d

Molecular
Ion (M⁺)

[M-18]⁺
(Loss of
H₂O)

[M-29]⁺
(Loss of
CHO or
C₂H₅)

[M-43]⁺
(Loss of
C₃H₇)

McLaffert
y
Rearrang
ement

α-
Cleavage
Fragment
s

4-Ethyl-5-

oxooctanal

(Predicted)

170 152 141 127 58, 112
45, 71, 99,

125

Octanal[7]

[8]
128[8] 110 99 85 44

43, 57, 71,

85

Hexanal[9] 100[9] 82 71 57 44[9] 43, 57, 71

2-

Octanone[

1][10]

128[10] 110 99 85 58 43, 113

Pentan-2-

one[11][12]
86 68 57 43 58 43, 71
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(0 ppm).

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse angle, a

spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-

4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. A wider spectral width

(e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C and its lower

gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (2-5 seconds) are often required.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Neat Liquid: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

Solid: The solid sample is finely ground with KBr powder and pressed into a thin pellet.

Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed

directly on the ATR crystal.
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Instrumentation: A FT-IR spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is

recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio. The

instrument measures the interference pattern of the infrared beam, and a Fourier transform

is used to convert this into an absorbance or transmittance spectrum.

Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to

identify the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS) for separation of mixtures.

Ionization: The sample molecules are ionized. Common techniques include:

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam,

causing the molecule to lose an electron and form a molecular ion (M⁺). This is a "hard"

ionization technique that often leads to extensive fragmentation.

Electrospray Ionization (ESI): A solution of the sample is sprayed through a charged

capillary, creating charged droplets. As the solvent evaporates, charged molecular ions

(e.g., [M+H]⁺ or [M-H]⁻) are formed. This is a "soft" ionization technique that typically

results in less fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z ratio.

Data Analysis: The molecular ion peak provides the molecular weight of the compound. The

fragmentation pattern gives information about the structure of the molecule.
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound.

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation

Organic Compound

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

FID -> NMR Spectrum Interferogram -> IR Spectrum Ion Detection -> Mass Spectrum

Structure Confirmation Functional Group ID Molecular Weight & Formula

Final Structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15439509#spectroscopic-comparison-of-4-ethyl-5-
oxooctanal-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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